molecular formula C9H9F2NO2 B13526538 Methyl 2-(4-amino-2,6-difluorophenyl)acetate

Methyl 2-(4-amino-2,6-difluorophenyl)acetate

Cat. No.: B13526538
M. Wt: 201.17 g/mol
InChI Key: FJOSGINOGGLCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-amino-2,6-difluorophenyl)acetate: is an organic compound that features a methyl ester group attached to a phenyl ring substituted with amino and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 2,6-difluoroaniline.

    Step 1: The 2,6-difluoroaniline undergoes a nucleophilic substitution reaction with a suitable esterifying agent, such as methyl chloroacetate, in the presence of a base like sodium hydride.

    Step 2: The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired ester product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of methyl 2-(4-amino-2,6-difluorophenyl)acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor in the preparation of fluorinated aromatic compounds.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in the development of anti-inflammatory and anticancer agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-2,6-difluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with various enzymes and receptors.

Comparison with Similar Compounds

    Methyl 2-(4-amino-2,6-difluorophenyl)propanoate: Similar structure but with a propanoate ester group.

    Methyl 2-(4-amino-2,6-difluorophenyl)butanoate: Similar structure but with a butanoate ester group.

Uniqueness:

  • The presence of the difluoromethyl groups enhances the compound’s stability and lipophilicity compared to non-fluorinated analogs.
  • The amino group provides sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(4-amino-2,6-difluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)4-6-7(10)2-5(12)3-8(6)11/h2-3H,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOSGINOGGLCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.